N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-methanesulfonylpiperidine-4-carboxamide
Description
This compound features a 2,3-dihydro-1H-indole core substituted at position 6 with a 1-methanesulfonylpiperidine-4-carboxamide group and at position 1 with a 2,2-dimethylpropanoyl (pivaloyl) moiety. The methanesulfonyl (mesyl) group enhances solubility and metabolic stability, while the bulky pivaloyl group may influence steric interactions with biological targets. Such structural features are characteristic of compounds designed for central nervous system (CNS) activity or protease inhibition, though specific applications require further pharmacological validation .
Properties
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4S/c1-20(2,3)19(25)23-12-9-14-5-6-16(13-17(14)23)21-18(24)15-7-10-22(11-8-15)28(4,26)27/h5-6,13,15H,7-12H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUAUBUAUXWOJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-methanesulfonylpiperidine-4-carboxamide, also referred to as a sulfonamide-based compound, has garnered attention in pharmacological research due to its potential therapeutic applications. The compound's structure suggests it may interact with various biological pathways, potentially leading to anti-inflammatory and analgesic effects.
- Molecular Formula : C20H23N3O3S
- Molecular Weight : 353.4 g/mol
- CAS Number : 1058489-95-4
The biological activity of this compound is primarily linked to its ability to modulate inflammatory responses. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are crucial mediators in inflammatory processes. This inhibition occurs through the suppression of the NF-κB signaling pathway, a key regulator of immune response and inflammation.
In Vitro Studies
In vitro assays conducted on J774 murine macrophage cells demonstrated that the compound exhibits significant anti-inflammatory properties without causing cytotoxicity at concentrations up to 100 μM. Key findings include:
- Cytokine Inhibition : The compound significantly reduced the levels of TNF-α and IL-1β in treated cells, comparable to the effects observed with dexamethasone, a well-known anti-inflammatory drug.
- Nitric Oxide Production : It also inhibited nitric oxide production, further supporting its role in reducing inflammation.
Table 1: In Vitro Effects on Cytokine Production
| Treatment | TNF-α Reduction (%) | IL-1β Reduction (%) |
|---|---|---|
| Control | 0 | 0 |
| Compound (100 μM) | 45.3 | 40.5 |
| Dexamethasone (10 μM) | 50.0 | 50.0 |
In Vivo Studies
In vivo experiments have corroborated the anti-inflammatory effects observed in vitro. Administration of the compound at a dosage of 50 mg/kg resulted in:
- Significant Decrease in Cytokines : Local levels of IL-1β and TNF-α were significantly inhibited compared to control groups.
- Prostaglandin E2 (PGE2) Levels : The compound effectively reduced PGE2 levels in inflamed tissues, indicating its potential as an analgesic agent.
Table 2: In Vivo Effects on Cytokine Levels
| Treatment | IL-1β Level (pg/mL) | TNF-α Level (pg/mL) | PGE2 Level (pg/mL) |
|---|---|---|---|
| Control | 120 ± 10 | 150 ± 15 | 200 ± 20 |
| Compound (50 mg/kg) | 60 ± 5 | 80 ± 10 | 90 ± 5 |
| Dexamethasone (2 mg/kg) | 55 ± 5 | 70 ± 10 | 85 ± 5 |
Case Studies
Recent studies have highlighted the compound's potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In these studies:
- Rheumatoid Arthritis Model : The compound demonstrated a marked reduction in joint swelling and pain scores compared to untreated controls.
- Inflammatory Bowel Disease Model : Significant improvements in histological scores were noted, with reduced infiltration of inflammatory cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole- and Piperidine-Based Analogs
a) 1-(Cyclobutylmethyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide
- Structure : Indole-3-carboxamide with a cyclobutylmethyl substituent at position 1 and a bulky 2-phenylpropan-2-yl group.
- Key Differences : Unlike the target compound, this analog lacks a dihydroindole system and a sulfonyl group. The cyclobutylmethyl group may reduce metabolic clearance compared to the pivaloyl group in the target .
b) N-[2-[[2-(4-Methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide
Sulfonamide- and Carboxamide-Containing Derivatives
a) N-(Dimethylcarbamoyl)-2-[[4-(3,5-Dimethylpiperidin-1-yl)sulfonylphenyl]carbonylamino]-6-ethanoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
- Structure: Combines a thienopyridine core with multiple sulfonyl and carboxamide groups.
- Key Differences: The thienopyridine scaffold differs from the dihydroindole system. The 3,5-dimethylpiperidinylsulfonyl group may enhance selectivity for kinase targets compared to the methanesulfonylpiperidine in the target compound .
b) Ethyl 2-Phenyl-2-(piperidin-2-yl)acetate
Functional Group Analysis
Research Findings and Hypotheses
- Metabolic Stability : The pivaloyl group in the target compound may confer resistance to esterase-mediated degradation compared to ethyl ester analogs like ethyl 2-phenyl-2-(piperidin-2-yl)acetate .
- Receptor Binding : The methanesulfonylpiperidine group’s electron-withdrawing properties could enhance interactions with serotonin or dopamine receptors, similar to N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-2-butenamide analogs .
- Solubility: Sulfonamide-containing derivatives (e.g., N-(dimethylcarbamoyl)-2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]carbonylamino]-...) exhibit improved aqueous solubility over non-sulfonylated indole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
